711389-S
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Overview
Description
711389-S is a compound known for its antiarrhythmic properties. It demonstrates its activity by increasing the ventricular fibrillation threshold, making it a valuable agent in the study of ventricular fibrillation and sudden cardiac death . This compound has shown strong anti-fibrillation effects and safety in various studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 711389-S involves several steps:
Reaction of N,N’-thionyldiimidazole with 2-hydroxy-3,6-dichloroacetophenone: This reaction occurs in dichloromethane to form a 1-vinylimidazole compound.
Treatment with epibromohydrin in dimethylformamide: In the presence of sodium hydride, the epoxy compound is formed.
Reaction with isopropylamine: This step yields the propanolamine compound.
Formation of the hydrochloride: The free base is treated with one molar equivalent of hydrochloric acid in ethyl acetate to obtain the hydrochloride form.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet the required standards for scientific research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
711389-S undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound.
Reduction: This reaction can modify the compound’s structure by adding hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives.
Scientific Research Applications
711389-S has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of antiarrhythmic agents and their effects on cardiac tissues.
Biology: It helps in understanding the biochemical pathways involved in arrhythmias and cardiac function.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
711389-S exerts its effects by blocking sodium channels in cardiac cells. This action suppresses the action potential and the rate of rise without affecting the resting membrane potential . By increasing the ventricular fibrillation threshold, it helps prevent arrhythmias and stabilize cardiac function .
Comparison with Similar Compounds
Similar Compounds
Disopyramide: Another antiarrhythmic agent in the same class as 711389-S.
Quinidine: A well-known antiarrhythmic agent with similar properties.
Procainamide: Another compound used to treat arrhythmias.
Uniqueness
This compound is unique due to its strong anti-fibrillation effects and safety profile. It has shown greater efficacy in preventing the loss of high-energy phosphate compounds and suppressing anaerobic glycolysis compared to disopyramide . This makes it a favorable choice for studying arrhythmic and ischemic metabolic changes in the myocardium .
Properties
CAS No. |
94899-83-9 |
---|---|
Molecular Formula |
C17H22Cl3N3O2 |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
1-[3,6-dichloro-2-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21Cl2N3O2.ClH/c1-11(2)21-8-13(23)9-24-17-15(19)5-4-14(18)16(17)12(3)22-7-6-20-10-22;/h4-7,10-11,13,21,23H,3,8-9H2,1-2H3;1H |
InChI Key |
DGLQZJPSOFSWLE-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=C(C=CC(=C1C(=C)N2C=CN=C2)Cl)Cl)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
711389-S; 711389 S; 711389S; S 1389; S-1389; S1389; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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